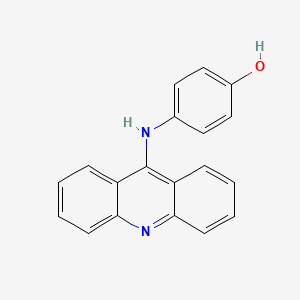
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid is a complex compound that features a platinum center coordinated with azanidyl and phenylethyl groups, along with sulfuric acid. This compound is primarily used in research settings, particularly in the fields of catalysis and ligand chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid typically involves the reaction of platinum salts with azanidyl and phenylethyl ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves precise control of temperature, pressure, and reactant concentrations to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different platinum complexes.
Substitution: Ligands can be substituted with other groups to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state complexes .
Wissenschaftliche Forschungsanwendungen
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical reactions, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in cancer treatment with a unique ligand arrangement.
Uniqueness
(2-Azanidyl-1-phenylethyl)azanide,platinum(2+),sulfuric acid is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other platinum compounds. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .
Eigenschaften
CAS-Nummer |
72400-74-9 |
|---|---|
Molekularformel |
C8H12N2O4PtS |
Molekulargewicht |
427.34 g/mol |
IUPAC-Name |
(2-azanidyl-1-phenylethyl)azanide;platinum(2+);sulfuric acid |
InChI |
InChI=1S/C8H10N2.H2O4S.Pt/c9-6-8(10)7-4-2-1-3-5-7;1-5(2,3)4;/h1-5,8-10H,6H2;(H2,1,2,3,4);/q-2;;+2 |
InChI-Schlüssel |
NBJZHGXIZWPHIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[NH-])[NH-].OS(=O)(=O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



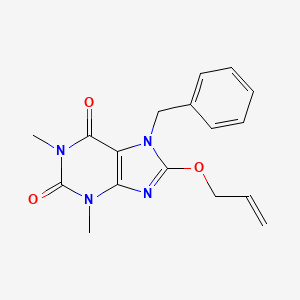
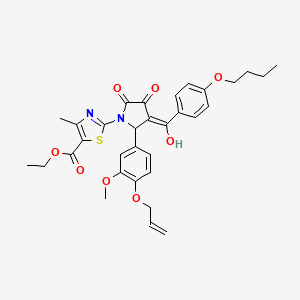
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(tert-butoxycarbonyl)amino]methyl}cyclohexanecarboxylate](/img/structure/B14159530.png)
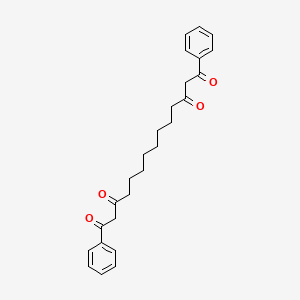
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)

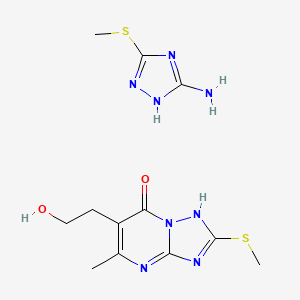
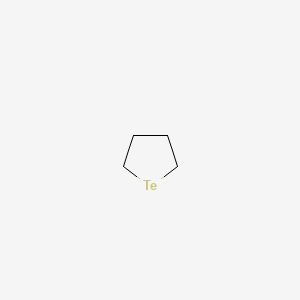
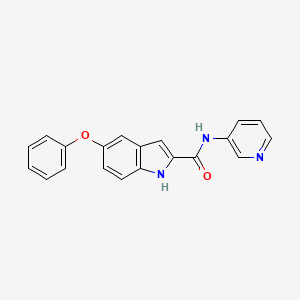
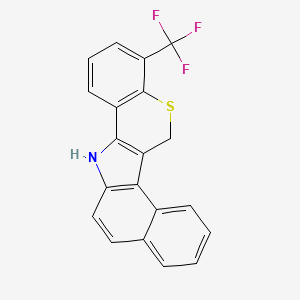
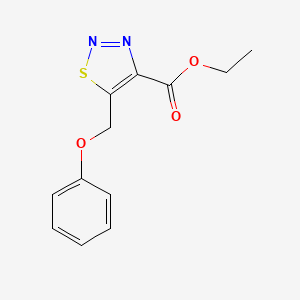
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)
